molecular formula C19H23N3O2S B2973466 4-cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2309733-75-1

4-cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2973466
CAS No.: 2309733-75-1
M. Wt: 357.47
InChI Key: NFDPSIWFWGLIMY-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety linked to a methylthiophene carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The halogenated pyrimidine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

4-cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of a cyclopropyl group, a piperidine moiety, and a methylthiophene carbonyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13-8-17(25-11-13)19(23)22-6-4-14(5-7-22)10-24-18-9-16(15-2-3-15)20-12-21-18/h8-9,11-12,14-15H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDPSIWFWGLIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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